
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, commonly known as E7070, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s by Eisai Co. Ltd., a Japanese pharmaceutical company. E7070 belongs to a class of compounds called quinoline-based antitumor agents, which have shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of E7070 is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. One of the key targets of E7070 is the proteasome, a complex of proteins that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, E7070 can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
E7070 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and suppress the activity of various signaling pathways involved in cancer progression. E7070 has also been shown to enhance the immune response against cancer cells, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of E7070 for laboratory experiments is its potency and broad-spectrum activity against different types of cancer. It is also relatively easy to synthesize and can be obtained in large quantities. However, E7070 has some limitations for laboratory experiments, including its poor solubility in water and its potential toxicity to normal cells.
Future Directions
There are several potential future directions for the development of E7070 and related compounds. One area of interest is the development of more potent and selective proteasome inhibitors, which could have improved efficacy and reduced toxicity compared to E7070. Another area of interest is the combination of E7070 with other drugs, such as immune checkpoint inhibitors, to enhance its antitumor activity. Finally, there is interest in exploring the potential use of E7070 in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Synthesis Methods
The synthesis of E7070 involves several steps and requires specialized equipment and expertise. The process starts with the preparation of 2-hydroxy-7-methylquinoline, which is then reacted with 4-ethoxybenzaldehyde to form a Schiff base. The resulting compound is then reduced to yield the corresponding amine, which is further reacted with nicotinoyl chloride to form E7070.
Scientific Research Applications
E7070 has been extensively studied for its potential therapeutic applications in various types of cancer. Preclinical studies have shown that E7070 exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also shown efficacy in animal models of cancer, both as a single agent and in combination with other drugs.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-31-22-10-8-21(9-11-22)28(25(30)19-5-4-12-26-15-19)16-20-14-18-7-6-17(2)13-23(18)27-24(20)29/h4-15H,3,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCFVYWEWIDGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

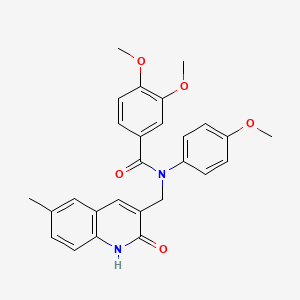

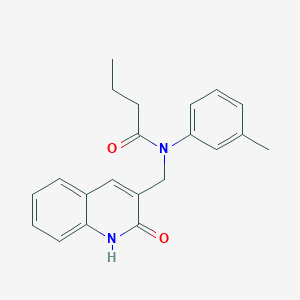
![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
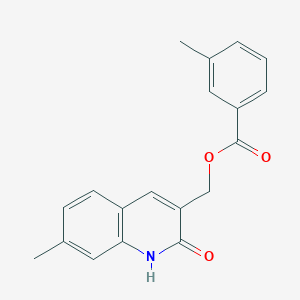

![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)

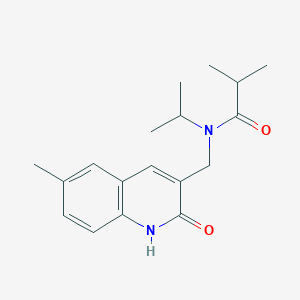
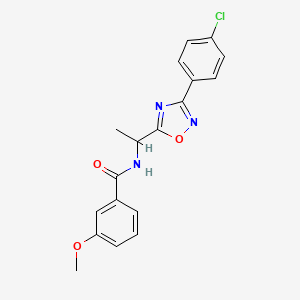

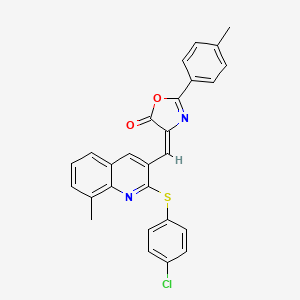
![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)